molecular formula C12H17NO B494688 N-(3-(Allyloxy)benzyl)ethanamine CAS No. 869942-49-4

N-(3-(Allyloxy)benzyl)ethanamine

Cat. No.: B494688
CAS No.: 869942-49-4
M. Wt: 191.27g/mol
InChI Key: MODJGOSRLLDTTQ-UHFFFAOYSA-N
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Description

N-(3-(Allyloxy)benzyl)ethanamine is a chemical compound that has garnered attention in scientific research due to its potential therapeutic and industrial applications. This compound is characterized by the presence of an allyloxy group attached to a benzyl ring, which is further connected to an ethanamine moiety. The molecular structure of this compound allows it to participate in various chemical reactions, making it a versatile compound in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-(Allyloxy)benzyl)ethanamine typically involves the reaction of 3-(allyloxy)benzyl chloride with ethanamine under basic conditions. The reaction is carried out in the presence of a suitable base, such as sodium hydroxide or potassium carbonate, to facilitate the nucleophilic substitution reaction. The reaction mixture is usually heated to reflux to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by employing continuous flow reactors. These reactors allow for precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, leading to higher yields and purity of the final product. Additionally, the use of automated systems can enhance the efficiency and reproducibility of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

N-(3-(Allyloxy)benzyl)ethanamine undergoes various types of chemical reactions, including:

    Oxidation: The allyloxy group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The benzyl ring can undergo hydrogenation to form the corresponding cyclohexyl derivative.

    Substitution: The ethanamine moiety can participate in nucleophilic substitution reactions with alkyl halides to form secondary or tertiary amines.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃) under acidic conditions.

    Reduction: Hydrogenation reactions are typically carried out using hydrogen gas (H₂) in the presence of a palladium or platinum catalyst.

    Substitution: Nucleophilic substitution reactions often require the use of alkyl halides and a suitable base, such as sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃).

Major Products Formed

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of cyclohexyl derivatives.

    Substitution: Formation of secondary or tertiary amines.

Scientific Research Applications

N-(3-(Allyloxy)benzyl)ethanamine has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a ligand in receptor binding studies.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(3-(Allyloxy)benzyl)ethanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The allyloxy group can form hydrogen bonds with active sites, while the benzyl ring can participate in π-π interactions with aromatic residues. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    N-(3-(Methoxy)benzyl)ethanamine: Similar structure but with a methoxy group instead of an allyloxy group.

    N-(3-(Ethoxy)benzyl)ethanamine: Similar structure but with an ethoxy group instead of an allyloxy group.

    N-(3-(Propoxy)benzyl)ethanamine: Similar structure but with a propoxy group instead of an allyloxy group.

Uniqueness

N-(3-(Allyloxy)benzyl)ethanamine is unique due to the presence of the allyloxy group, which imparts distinct chemical reactivity and biological activity compared to its methoxy, ethoxy, and propoxy analogs. The allyloxy group can undergo additional chemical transformations, such as polymerization, which are not possible with the other alkoxy groups.

Properties

IUPAC Name

N-[(3-prop-2-enoxyphenyl)methyl]ethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17NO/c1-3-8-14-12-7-5-6-11(9-12)10-13-4-2/h3,5-7,9,13H,1,4,8,10H2,2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MODJGOSRLLDTTQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNCC1=CC(=CC=C1)OCC=C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80475272
Record name AN-465/42245823
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80475272
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

191.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

869942-49-4
Record name AN-465/42245823
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80475272
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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